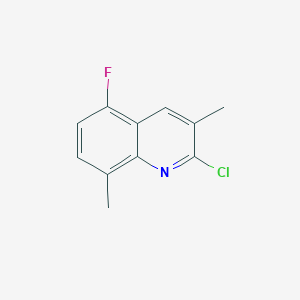

2-Chloro-5-fluoro-3,8-dimethylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluoro-3,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFN/c1-6-3-4-9(13)8-5-7(2)11(12)14-10(6)8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZSLPPYDBJXMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C=C(C(=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371439 | |

| Record name | 2-chloro-5-fluoro-3,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-94-1 | |

| Record name | 2-chloro-5-fluoro-3,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-fluoro-3,8-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-Chloro-5-fluoro-3,8-dimethylquinoline

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-fluoro-3,8-dimethylquinoline

This guide provides a comprehensive overview of a feasible synthetic pathway for this compound, a substituted quinoline derivative of interest to researchers in medicinal chemistry and drug development. The proposed synthesis is a two-step process commencing with the formation of a quinolin-2-one intermediate via the Conrad-Limpach reaction, followed by a deoxychlorination step to yield the final product. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical transformations.

Synthetic Strategy Overview

The is proposed to proceed in two key steps:

-

Step 1: Conrad-Limpach Synthesis of 5-Fluoro-3,8-dimethylquinolin-2(1H)-one. This step involves the condensation of 5-fluoro-2-methylaniline with ethyl 2-methylacetoacetate. The reaction first forms an enamine intermediate which is then cyclized at high temperature to afford the corresponding 4-hydroxyquinoline, which exists in tautomeric equilibrium with the more stable 2-quinolone form.[1][2][3]

-

Step 2: Chlorination of 5-Fluoro-3,8-dimethylquinolin-2(1H)-one. The quinolin-2-one intermediate is subsequently converted to the target 2-chloroquinoline derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).[4][5][6] This reaction is a common method for the conversion of hydroxylated nitrogen heterocycles to their chloro-analogues.

Experimental Protocols

Step 1: Synthesis of 5-Fluoro-3,8-dimethylquinolin-2(1H)-one

This procedure is adapted from the general principles of the Conrad-Limpach synthesis.[1][2][7]

Materials:

-

5-Fluoro-2-methylaniline

-

Ethyl 2-methylacetoacetate

-

Polyphosphoric acid (PPA) or a high-boiling inert solvent like Dowtherm A

-

Ethanol

-

Sodium hydroxide solution (10%)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, a mixture of 5-fluoro-2-methylaniline (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq) is prepared.

-

A catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) can be added, and the mixture is heated to reflux in a suitable solvent like toluene to form the enamine intermediate, with removal of water.

-

Alternatively, for the cyclization step, the enamine intermediate is added to a high-boiling point solvent such as Dowtherm A or polyphosphoric acid (PPA) that has been preheated to approximately 250 °C.[2]

-

The reaction mixture is maintained at this temperature for 30-60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and then poured into ice-water.

-

The resulting precipitate is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield 5-Fluoro-3,8-dimethylquinolin-2(1H)-one as a solid.

Step 2: Synthesis of this compound

This protocol is based on standard chlorination procedures for quinolin-2-ones.[4][5]

Materials:

-

5-Fluoro-3,8-dimethylquinolin-2(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount, optional)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flask containing 5-Fluoro-3,8-dimethylquinolin-2(1H)-one (1.0 eq), an excess of phosphorus oxychloride (POCl₃, 5-10 eq) is added. A catalytic amount of DMF can be added to facilitate the reaction.

-

The mixture is heated to reflux (around 110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

After completion, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is cooled in an ice bath and then slowly quenched by the dropwise addition of ice-water, or by pouring the mixture onto crushed ice. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The product is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis.

Table 1: Reagents and Molar Ratios for the Synthesis of 5-Fluoro-3,8-dimethylquinolin-2(1H)-one

| Reagent | Molar Mass ( g/mol ) | Molar Ratio |

| 5-Fluoro-2-methylaniline | 125.14 | 1.0 |

| Ethyl 2-methylacetoacetate | 144.17 | 1.1 |

Table 2: Reagents and Molar Ratios for the Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Molar Ratio |

| 5-Fluoro-3,8-dimethylquinolin-2(1H)-one | 193.19 | 1.0 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 5.0 - 10.0 |

Mandatory Visualizations

Overall Synthetic Scheme

Caption: Overall two-step .

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

- 1. synarchive.com [synarchive.com]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. jptcp.com [jptcp.com]

- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. connectjournals.com [connectjournals.com]

- 6. Deoxychlorination - Wordpress [reagents.acsgcipr.org]

- 7. Conrad-Limpach Cyclization [drugfuture.com]

In-Depth Technical Guide: 2-Chloro-5-fluoro-3,8-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Chloro-5-fluoro-3,8-dimethylquinoline. Due to the limited availability of direct experimental data for this specific compound, this document leverages a comparative analysis of structurally similar quinoline derivatives to project its physicochemical characteristics and potential biological activities. The guide includes detailed, adaptable experimental protocols for its synthesis and for the determination of key physical properties. Furthermore, based on the established bioactivities of related substituted quinolines, a plausible role as an anticancer agent targeting the PI3K/Akt/mTOR signaling pathway is proposed. This is supported by protocols for relevant biological assays and a visual representation of the targeted pathway.

Physical Properties

Table 1: Known Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₉ClFN |

| Molecular Weight | 209.65 g/mol |

To provide a more complete profile, the following table presents predicted physical properties based on the analysis of structurally related chloro-fluoro-dimethyl substituted quinolines. These values are estimations and should be confirmed through experimental validation.

Table 2: Predicted Physical Properties of this compound

| Property | Predicted Value | Notes |

| Melting Point | 70-90 °C | Based on melting points of similar substituted quinolines. |

| Boiling Point | > 300 °C at 760 mmHg | Extrapolated from related quinoline derivatives. |

| Solubility | Insoluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | Typical solubility profile for halogenated aromatic compounds. |

Synthesis and Characterization: Experimental Protocols

While a specific protocol for the synthesis of this compound is not published, a plausible route can be designed based on the well-established Vilsmeier-Haack reaction, a versatile method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[1][2]

Hypothetical Synthesis of this compound

This protocol describes a potential multi-step synthesis starting from 4-fluoro-2,5-dimethylaniline.

Step 1: Acetylation of 4-fluoro-2,5-dimethylaniline

-

In a round-bottom flask, dissolve 4-fluoro-2,5-dimethylaniline (1 equivalent) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.

-

Heat the reaction mixture at reflux for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Filter the precipitated N-(4-fluoro-2,5-dimethylphenyl)acetamide, wash with cold water, and dry under vacuum.

Step 2: Vilsmeier-Haack Cyclization

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, place anhydrous N,N-dimethylformamide (DMF) (5 equivalents) and cool to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise to the DMF with constant stirring to form the Vilsmeier reagent.[3]

-

After the addition is complete, add the N-(4-fluoro-2,5-dimethylphenyl)acetamide (1 equivalent) portion-wise to the reaction mixture, maintaining the temperature at 0-5 °C.[2]

-

Once the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.[2]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

The resulting precipitate, this compound, is then filtered, washed with water, and dried.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

General Protocol for Melting Point Determination

-

Finely powder a small amount of the dry, purified compound.[4]

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.[4]

-

Place the capillary tube in a melting point apparatus.[5]

-

Heat the apparatus slowly, at a rate of 1-2 °C per minute, when approaching the expected melting point.[6]

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

General Protocol for Boiling Point Determination

-

Place a small amount of the liquid sample into a small test tube.[7]

-

Invert a sealed capillary tube into the test tube.[8]

-

Attach the test tube to a thermometer and place it in a heating bath (e.g., Thiele tube with mineral oil).[9][10]

-

Heat the bath slowly and observe for a continuous stream of bubbles from the capillary tube.[8]

-

Remove the heat and record the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. This is the boiling point.[10]

General Protocol for Solubility Determination

-

Place approximately 10-20 mg of the solid compound into a small test tube.[11]

-

Add 1 mL of the solvent to be tested (e.g., water, ethanol, DMSO, acetone) in small portions, shaking vigorously after each addition.[12][13]

-

Observe if the solid dissolves completely. If it does, the compound is soluble in that solvent at that concentration.[13]

-

For water-insoluble compounds, solubility can be tested in aqueous acidic (5% HCl) and basic (5% NaOH) solutions to identify potential acidic or basic functional groups.[11][14]

Predicted Biological Activities and Relevant Experimental Protocols

While no biological data exists for this compound, the quinoline scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[15][16][17][18] Notably, many quinoline-based compounds act as inhibitors of tyrosine kinases and the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[19][20][21][22][23]

Based on this, it is hypothesized that this compound may exhibit anticancer activity through the inhibition of the PI3K/Akt/mTOR pathway.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol can be used to assess the cytotoxic effects of the compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., a human breast cancer cell line like MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[24]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This protocol is for investigating the effect of the compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[25][26]

-

Cell Treatment and Lysis: Treat cancer cells with this compound at its IC₅₀ concentration for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[26]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[27]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in the phosphorylation levels of the target proteins upon treatment with the compound.

Mandatory Visualization

The following diagram illustrates the proposed mechanism of action for this compound, targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.[21][23]

Caption: Predicted inhibition of the PI3K/Akt/mTOR signaling pathway.

References

- 1. chemijournal.com [chemijournal.com]

- 2. chemijournal.com [chemijournal.com]

- 3. benchchem.com [benchchem.com]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. scribd.com [scribd.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

- 14. www1.udel.edu [www1.udel.edu]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. benchchem.com [benchchem.com]

- 26. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 27. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-5-fluoro-3,8-dimethylquinoline

CAS Number: 175204-94-1

For correspondence: --INVALID-LINK--

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-fluoro-3,8-dimethylquinoline, a halogenated and methylated quinoline derivative. Due to the limited availability of published data specific to this compound, this document leverages information on analogous quinoline structures to detail its physicochemical properties, expected spectral characteristics, a plausible synthetic route, and potential applications in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development, offering a foundational understanding and framework for future research involving this molecule.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds, forming the core scaffold of numerous natural products and synthetic pharmaceuticals.[1] The quinoline ring system is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of various substituents onto the quinoline backbone allows for the fine-tuning of its steric, electronic, and pharmacokinetic properties. Halogenation, particularly with chlorine and fluorine, along with methylation, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This compound incorporates these features, suggesting its potential as an intermediate in the synthesis of novel therapeutic agents. This guide aims to consolidate the available information and provide a predictive analysis of its chemical and biological characteristics.

Physicochemical and Spectral Data

While specific experimental data for this compound is not widely available in the public domain, its fundamental properties can be derived from its chemical structure. The following tables summarize the known and predicted physicochemical and spectral characteristics.

Physicochemical Properties

The basic molecular information for this compound has been established.[2][3] Other physical properties such as melting point, boiling point, and solubility have not been empirically reported in the available literature.

| Property | Value | Source(s) |

| CAS Number | 175204-94-1 | [2][3] |

| Molecular Formula | C₁₁H₉ClFN | [2] |

| Molecular Weight | 209.65 g/mol | [2] |

| Appearance | Not Reported (likely a solid at room temp.) | - |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | Not Reported (predicted to be soluble in organic solvents) | - |

Predicted Spectral Data

The structural elucidation of this compound would rely on standard spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral characteristics are anticipated.

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | Signals corresponding to the two distinct methyl groups (singlets), and aromatic protons on the quinoline ring system. The fluorine atom will cause splitting of adjacent proton signals. |

| ¹³C NMR | Resonances for eleven distinct carbon atoms, including two methyl carbons, and nine aromatic/heteroaromatic carbons. The carbons attached to chlorine and fluorine will show characteristic shifts. |

| IR Spectroscopy | Characteristic absorption bands for C-Cl, C-F, aromatic C-H, and C=C/C=N stretching vibrations. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight, with a characteristic M+2 isotope peak for the chlorine atom. |

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for this compound is not described in the reviewed literature. However, a plausible synthetic route can be proposed based on well-established methods for the synthesis of substituted 2-chloroquinolines, such as the Vilsmeier-Haack reaction.[1][4]

Proposed Synthetic Pathway

The synthesis would likely begin with the appropriately substituted acetanilide, which would then undergo a Vilsmeier-Haack reaction to form the 2-chloro-3-formylquinoline intermediate. A subsequent reduction or modification of the formyl group would be required, although the direct synthesis to the 3-methyl derivative is also a possibility under specific reaction conditions.

General Experimental Protocol (Vilsmeier-Haack Reaction)

This protocol is a generalized procedure based on the synthesis of similar 2-chloro-3-formylquinolines and would require optimization for the specific substrate.[4]

-

Reagent Preparation: The Vilsmeier reagent is prepared by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with constant stirring.

-

Reaction: The starting material, N-(4-fluoro-2,5-dimethylphenyl)acetamide, is dissolved in an appropriate solvent and added to the Vilsmeier reagent.

-

Cyclization: The reaction mixture is heated to facilitate the cyclization and formation of the quinoline ring. The temperature and reaction time are critical parameters that need to be optimized.

-

Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice to hydrolyze any remaining reagents.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography.

Applications in Drug Development

While no specific biological activities have been reported for this compound, the broader class of quinoline derivatives is known to exhibit a wide range of pharmacological effects, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The presence of chloro and fluoro substituents can enhance the lipophilicity and metabolic stability of the compound, potentially improving its drug-like properties.

Potential as a Kinase Inhibitor

Many quinoline-based compounds have been developed as kinase inhibitors for the treatment of cancer. These compounds often act by competing with ATP for binding to the kinase domain of receptor tyrosine kinases (RTKs) or intracellular kinases, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.

Conclusion

This compound is a quinoline derivative with potential for use as a building block in the synthesis of novel, biologically active compounds. While specific data for this molecule is scarce, this guide provides a framework for its synthesis and characterization based on the known chemistry of related quinoline compounds. Further research is warranted to fully elucidate its properties and explore its potential applications in medicinal chemistry and drug discovery. The proposed synthetic route and predicted spectral data can serve as a starting point for researchers interested in working with this compound.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C11H9ClFN | CID 2736555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]

In-Depth Technical Guide: Spectroscopic and Structural Analysis of 2-Chloro-5-fluoro-3,8-dimethylquinoline

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many synthetic pharmaceuticals and natural alkaloids. Their derivatives are known to exhibit a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of various substituents, such as halogens and alkyl groups, onto the quinoline scaffold allows for the fine-tuning of their physicochemical and pharmacological properties. This guide focuses on the analytical characterization of a specific derivative, 2-Chloro-5-fluoro-3,8-dimethylquinoline, providing a framework for its spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.5 - 2.7 | s | 3H | C8-CH₃ |

| ~ 2.4 - 2.6 | s | 3H | C3-CH₃ |

| ~ 7.0 - 7.2 | (d, J~8 Hz) | 1H | H6 |

| ~ 7.3 - 7.5 | (d, J~8 Hz) | 1H | H7 |

| ~ 7.8 - 8.0 | s | 1H | H4 |

Predicted in CDCl₃. Chemical shifts are estimations based on general substituent effects on the quinoline ring.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 162 | C5 (C-F) |

| ~ 150 - 152 | C2 (C-Cl) |

| ~ 145 - 147 | C8a |

| ~ 135 - 137 | C4 |

| ~ 128 - 130 | C8 |

| ~ 125 - 127 | C4a |

| ~ 123 - 125 | C7 |

| ~ 115 - 117 | C6 (C-F coupling) |

| ~ 110 - 112 | C3 |

| ~ 20 - 22 | C3-CH₃ |

| ~ 15 - 17 | C8-CH₃ |

Predicted in CDCl₃. The fluorine atom at C5 is expected to introduce C-F coupling.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| ~ 209.05/211.05 | High | [M]⁺/[M+2]⁺ (due to ³⁵Cl/³⁷Cl isotope) |

| ~ 194/196 | Moderate | [M-CH₃]⁺ |

| ~ 174 | Moderate | [M-Cl]⁺ |

Molecular Weight: 209.65 g/mol . The presence of chlorine will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3100 | Medium | C-H stretch (aromatic) |

| ~ 2920 - 2980 | Medium | C-H stretch (aliphatic) |

| ~ 1600 - 1620 | Strong | C=C stretch (aromatic ring) |

| ~ 1450 - 1550 | Strong | C=N stretch (quinoline ring) |

| ~ 1200 - 1250 | Strong | C-F stretch |

| ~ 750 - 850 | Strong | C-Cl stretch |

Predicted for KBr pellet or thin film.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above. These are based on standard laboratory procedures.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is standard. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS at 0.00 ppm for ¹H and 77.16 ppm for CDCl₃ for ¹³C.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. Alternatively, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used after dissolving the sample in an appropriate solvent like methanol or acetonitrile.

-

Ionization: Utilize Electron Ionization (EI) for GC-MS, which typically provides detailed fragmentation patterns. For ESI or APCI, positive ion mode is generally used for nitrogen-containing compounds.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern, as well as major fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample using one of the following methods:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, cast a thin film onto a salt plate (e.g., NaCl or KBr).

-

-

Data Acquisition: Place the sample in the beam path of an FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Representative Workflow

Since no specific signaling pathways involving this compound are documented, a logical workflow for its synthesis and characterization is presented below. This workflow is representative of the synthesis of substituted quinolines.

Caption: Workflow for the Synthesis and Characterization of Substituted Quinolines.

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-5-fluoro-3,8-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-5-fluoro-3,8-dimethylquinoline. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous substituted quinolines. This document is intended to serve as a valuable resource for researchers in drug discovery, organic synthesis, and analytical chemistry by offering a comprehensive understanding of the expected spectral features of this molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm. The predictions are based on the known effects of chloro, fluoro, and methyl substituents on the quinoline ring system. Protons on the quinoline ring are expected to appear in the aromatic region, typically between δ 6.5 and 9.0 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.9 - 8.2 | s | - |

| H-6 | 7.2 - 7.5 | dd | ³J(H-6, H-7) = 8.0 - 9.0, ⁴J(H-6, F-5) = 4.0 - 6.0 |

| H-7 | 7.6 - 7.9 | d | ³J(H-7, H-6) = 8.0 - 9.0 |

| 3-CH₃ | 2.4 - 2.6 | s | - |

| 8-CH₃ | 2.7 - 2.9 | s | - |

Note: The exact chemical shifts and coupling constants can be influenced by the solvent used and the specific experimental conditions.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for acquiring a high-quality ¹H NMR spectrum of a substituted quinoline compound like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

To ensure the removal of any particulate matter that could degrade the quality of the spectrum, filter the solution through a pipette containing a small plug of glass wool into a clean 5 mm NMR tube.

-

Cap the NMR tube securely and label it appropriately.

2. NMR Instrument Setup:

-

Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp spectral lines.

3. Data Acquisition:

-

Set the appropriate acquisition parameters, including:

-

Spectral Width: Typically a range of -2 to 12 ppm is sufficient for ¹H NMR.

-

Pulse Angle: A 30° or 45° pulse is commonly used for routine spectra.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

-

-

Acquire the Free Induction Decay (FID).

4. Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or by using an internal standard like TMS (0 ppm).

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Visualization of Predicted Proton Interactions

The following diagrams illustrate the logical relationships and predicted spin-spin coupling pathways within the this compound molecule.

Caption: Experimental workflow for ¹H NMR analysis.

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Chloro-5-fluoro-3,8-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-5-fluoro-3,8-dimethylquinoline. In the absence of direct experimental data for this specific compound, this document presents a predicted ¹³C NMR spectrum based on established substituent chemical shift (SCS) effects on the quinoline scaffold. This guide outlines the methodology for this prediction, presents the data in a clear tabular format, and provides a general experimental protocol for the acquisition of ¹³C NMR spectra for quinoline derivatives. Furthermore, this document includes visualizations of the molecular structure and the predictive workflow to aid in the understanding of the ¹³C NMR characteristics of this compound, which is of interest in medicinal chemistry and drug development.

Introduction

Quinolines are a prominent class of heterocyclic compounds that form the core structure of many synthetic pharmaceuticals and natural products. The precise structural elucidation of substituted quinolines is paramount for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents. ¹³C NMR spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures, providing critical information regarding the carbon framework and the electronic environment of each carbon atom.

This guide focuses on the ¹³C NMR analysis of this compound, a polysubstituted quinoline. Due to the lack of available experimental spectra for this specific molecule in the current literature, a comprehensive prediction of its ¹³C NMR chemical shifts is presented. This prediction is derived from the known ¹³C NMR data of quinoline and the well-documented effects of chloro, fluoro, and methyl substituents on aromatic systems.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. The prediction methodology is based on a systematic, additive model of substituent chemical shifts (SCS) applied to the base chemical shifts of the parent quinoline molecule.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 151.8 |

| C-3 | 124.0 |

| C-4 | 138.8 |

| C-4a | 126.4 |

| C-5 | 158.0 (d, ¹JCF ≈ 250 Hz) |

| C-6 | 115.0 (d, ²JCF ≈ 20 Hz) |

| C-7 | 128.2 (d, ³JCF ≈ 8 Hz) |

| C-8 | 131.4 |

| C-8a | 146.9 |

| 3-CH₃ | 15.0 |

| 8-CH₃ | 18.0 |

Note: These are predicted values and may differ from experimental results. The values for the fluorinated ring (C-5, C-6, C-7) include expected multiplicities and approximate coupling constants (J) due to the fluorine atom.

Methodology for Chemical Shift Prediction

The prediction of the ¹³C NMR chemical shifts was performed using an established empirical method based on the principle of substituent additivity. The chemical shifts of unsubstituted quinoline were used as the base values. The substituent chemical shifts (SCS) for the chloro, fluoro, and methyl groups at their respective positions were then systematically added to the base values to estimate the chemical shifts of the target molecule.

The workflow for this predictive analysis is illustrated in the diagram below.

Molecular Structure and Carbon Numbering

The unambiguous assignment of ¹³C NMR signals is reliant on a standardized numbering system for the carbon atoms within the molecule. The structure of this compound with the appropriate IUPAC numbering is provided below.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a general procedure for acquiring a high-quality ¹³C NMR spectrum of a substituted quinoline derivative.

5.1. Sample Preparation

-

Weighing: Accurately weigh approximately 20-50 mg of the this compound sample.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

5.2. NMR Spectrometer Setup

-

The data should be acquired on a spectrometer with a minimum field strength of 100 MHz for ¹³C observation (corresponding to a 400 MHz ¹H frequency).

-

The magnetic field should be locked onto the deuterium signal of the solvent.

-

Shimming of the magnetic field is crucial to optimize homogeneity and obtain sharp resonance signals.

5.3. ¹³C NMR Spectrum Acquisition

-

A standard proton-decoupled pulse sequence is typically employed to simplify the spectrum to singlets for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE) enhancement of signal intensity.

-

Due to the low natural abundance of the ¹³C isotope, a sufficient number of scans (typically several hundred to thousands) is required to achieve an adequate signal-to-noise ratio.

-

Key acquisition parameters to be optimized include the spectral width (typically 0-200 ppm), acquisition time, and relaxation delay.

Conclusion

This technical guide provides a foundational understanding of the ¹³C NMR characteristics of this compound through a detailed predictive analysis. While experimental verification is pending, the predicted chemical shifts, based on established substituent effects, offer valuable insights for researchers working with this and structurally related compounds. The provided experimental protocol serves as a standard methodology for obtaining high-quality ¹³C NMR data for quinoline derivatives, which is essential for unequivocal structure determination and for advancing research in drug discovery and development.

The Reactive Nature of 2-Chloroquinolines: A Comprehensive Technical Guide for Researchers

Introduction: The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antiviral properties. Among the various functionalized quinolines, 2-chloroquinolines serve as versatile building blocks for the synthesis of a diverse array of novel compounds. The reactivity of the C2-chloro substituent allows for a variety of chemical transformations, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This in-depth technical guide provides a comprehensive overview of the reactivity of substituted 2-chloroquinolines, detailing key reactions, experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals in their synthetic endeavors.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing effect of the nitrogen atom in the quinoline ring system activates the C2 position, making it susceptible to nucleophilic attack. This allows for the displacement of the chloro group by a variety of nucleophiles, including amines, alcohols, and thiols. The reactivity in SNAr reactions is further influenced by the nature and position of other substituents on the quinoline ring.

Reaction with N-Nucleophiles (Amination)

The reaction of 2-chloroquinolines with amines is a fundamental method for the synthesis of 2-aminoquinoline derivatives, which are prevalent in many biologically active molecules.

Table 1: Synthesis of 2-Aminoquinolines via Nucleophilic Aromatic Substitution

| Entry | Substituent on Quinoline | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H | Morpholine | Toluene | 100 | 12 | ~95 |

| 2 | H | Piperidine | Toluene | 100 | 12 | High |

| 3 | H | 1,2,4-Triazole | DMF | Reflux | - | Good |

| 4 | 8-Methyl | Hydrazine | Reflux | 8 | - | - |

Reaction with O-Nucleophiles

The displacement of the 2-chloro group by oxygen nucleophiles, such as phenols and alkoxides, provides access to 2-alkoxy- and 2-aryloxyquinolines.

Table 2: Synthesis of 2-Oxyquinolines via Nucleophilic Aromatic Substitution

| Entry | Substituent on Quinoline | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H | Phenol | K₂CO₃ | DMF | 140 | 6 | 92 |

| 2 | H | Methoxide ion | - | Methanol | - | - | High |

Reaction with S-Nucleophiles

Thiols and other sulfur-containing nucleophiles readily react with 2-chloroquinolines to form 2-thioquinolines and related derivatives.

Table 3: Synthesis of 2-Thioquinolines via Nucleophilic Aromatic Substitution

| Entry | Substituent on Quinoline | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 8-Methyl-2(1H)-one | Ethanethiol | Sodium ethoxide | Ethanol | Reflux | 4 | - |

| 2 | 8-Methyl-2(1H)-one | Butanethiol | Sodium ethoxide | Ethanol | Reflux | 4 | - |

| 3 | 8-Methyl-2(1H)-one | Thiophenol | Sodium ethoxide | Ethanol | Reflux | 4 | - |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and 2-chloroquinolines are excellent substrates for these transformations. These reactions allow for the formation of C-C and C-N bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound.

Table 4: Suzuki-Miyaura Coupling of Substituted 2-Chloroquinolines

| Entry | Substituent on Quinoline | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | - |

| 2 | 4-Aryl-3-iodo | Arylboronic acid (2.5 equiv) | Pd(PPh₃)₄ | Tricyclohexylphosphine | K₂CO₃ | DMF | Reflux | - | Moderate |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[1]

Table 5: Buchwald-Hartwig Amination of Substituted 2-Chloroquinolines

| Entry | Substituent on Quinoline | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H | Morpholine | Pd₂(dba)₃ (0.1) | XPhos (0.2) | NaOtBu | Toluene | 100 | 12 | ~95 |

| 2 | 6-Bromo | Cyclic amines | - | - | - | - | - | - | - |

| 3 | 2,8-Dichloro | Adamantane-containing amines | Pd(dba)₂ (4-8) | BINAP or DavePhos (4.5-9) | tBuONa | Dioxane | Reflux | 6-15 | up to 64 |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2]

Table 6: Sonogashira Coupling of Substituted 2-Chloroquinolines

| Entry | Substituent on Quinoline | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 3-Chalcone | Terminal alkynes | - | Cu(I) | Various | Various | - | Moderate to Excellent |

| 2 | H | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | DMF or THF | - | Good |

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Table 7: Heck Reaction of Substituted 2-Chloroquinolines

| Entry | Substituent on Quinoline | Alkene | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 4-Substituted | tert-Butyl acrylate | POPd | - | Dicyclohexylmethylamine | - | - | - |

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of 2-Chloroquinoline with Morpholine

-

In an oven-dried Schlenk tube, combine 2-chloroquinoline (10 mmol), sodium tert-butoxide (12 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1 mmol), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.2 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene (20 mL) and morpholine (12 mmol) via syringe.

-

Heat the reaction mixture at 100 °C for 12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired 2-morpholinoquinoline.

General Procedure for Suzuki-Miyaura Coupling of 2-Chloroquinolines

-

To a dry reaction vessel under an inert atmosphere, add the substituted 2-chloroquinoline (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., Cs₂CO₃, 2.0 equiv).

-

Add anhydrous and degassed solvent (e.g., Dioxane/H₂O, 10:1) via syringe.

-

Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for Nucleophilic Aromatic Substitution with Phenol

-

In a round-bottom flask, combine 2-chloroquinoline (1.0 equiv), phenol (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Add N,N-dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 140 °C and stir for 6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Visualizations

Signaling Pathways

Quinoline derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.

Caption: PI3K/Akt/mTOR pathway and points of inhibition by quinoline derivatives.

Experimental Workflows

Caption: General workflow for Buchwald-Hartwig amination.

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Conclusion

Substituted 2-chloroquinolines are highly valuable and versatile intermediates in organic synthesis. Their reactivity at the C2 position, through both nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions, provides access to a vast chemical space of functionalized quinoline derivatives. This guide has provided a detailed overview of these key transformations, including quantitative data and experimental protocols, to serve as a practical resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science. The continued exploration of the reactivity of 2-chloroquinolines will undoubtedly lead to the discovery of novel molecules with significant therapeutic and technological potential.

References

An In-depth Technical Guide to 2-Chloro-5-fluoro-3,8-dimethylquinoline: Molecular Structure, Properties, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological activities of 2-Chloro-5-fluoro-3,8-dimethylquinoline. While direct experimental data for this specific quinoline derivative is limited in publicly available literature, this document synthesizes information from analogous compounds to offer valuable insights for researchers in medicinal chemistry and drug development. This guide covers the core chemical data, a proposed synthetic pathway, predicted spectral characteristics, and a discussion of potential biological targets and signaling pathways. All quantitative data are summarized in structured tables, and a detailed hypothetical experimental protocol for its synthesis is provided.

Molecular Structure and Chemical Properties

This compound is a halogenated and methylated derivative of quinoline. The presence of a chlorine atom at the 2-position, a fluorine atom at the 5-position, and methyl groups at the 3- and 8-positions are anticipated to significantly influence its chemical reactivity and biological activity. The quinoline core is a well-established pharmacophore found in numerous therapeutic agents.

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 175204-94-1 | [1] |

| Molecular Formula | C₁₁H₉ClFN | [1] |

| Molecular Weight | 209.65 g/mol | [1] |

| Canonical SMILES | CC1=CC=C2C(=C1)C(=C(C(=N2)Cl)C)F | N/A |

| InChI Key | N/A | N/A |

| Predicted LogP | 3.8 | N/A |

| Predicted Solubility | Low in water | N/A |

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthesis route is outlined below, starting from 4-fluoro-2-methylaniline.

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

Step 1: Synthesis of N-(4-fluoro-2-methylphenyl)acetamide

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-methylaniline (1.0 eq) in glacial acetic acid (5 mL).

-

Slowly add acetic anhydride (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(4-fluoro-2-methylphenyl)acetamide.

Step 2: Synthesis of this compound

-

In a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place N-(4-fluoro-2-methylphenyl)acetamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 3.0 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 5.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10°C.

-

After the addition is complete, heat the reaction mixture to 80-90°C for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain this compound.

Predicted Spectral Data

Based on the structure, the following spectral characteristics are anticipated:

| Spectroscopic Data | Predicted Values |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), two distinct methyl singlets (δ 2.3-2.8 ppm). |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), methyl carbons (δ 15-25 ppm). |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 209, with an M+2 isotope peak at m/z 211 (ratio ~3:1) characteristic of a single chlorine atom. Fragmentation would likely involve the loss of methyl and chloro groups. |

Potential Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitutions on the this compound scaffold suggest several potential areas of biological significance.

Anticipated Biological Activities

-

Anticancer Activity: The quinoline core is present in several anticancer drugs. The chloro and fluoro substitutions can enhance cytotoxicity and modulate interactions with biological targets.

-

Antimicrobial Activity: Fluoroquinolones are a well-known class of antibiotics. The fluorine atom at the 5-position may confer antibacterial or antifungal properties.

-

Kinase Inhibition: Many quinoline derivatives function as kinase inhibitors by competing with ATP for binding to the enzyme's active site.

Potential Signaling Pathway Interactions

Based on the activities of structurally similar quinolines, this compound could potentially modulate key signaling pathways involved in cell proliferation and survival.

References

The Multifaceted Potential of Dimethylquinoline Compounds: A Technical Guide for Researchers

Introduction

Dimethylquinoline derivatives, a prominent class of heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry and materials science. The foundational quinoline structure, a fusion of benzene and pyridine rings, imparts unique physicochemical properties that, when combined with methyl substitutions, give rise to a diverse array of biological activities and practical applications. This technical guide provides an in-depth exploration of the potential applications of dimethylquinoline compounds, focusing on their therapeutic promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, as well as their utility as fluorescent probes and catalysts. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and an examination of the underlying signaling pathways.

Therapeutic Applications

The dimethylquinoline core has been extensively investigated as a pharmacophore in the development of novel therapeutic agents. The position of the methyl groups on the quinoline ring significantly influences the compound's biological activity, leading to a wide range of potential medical applications.

Anticancer Activity

Dimethylquinoline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2][3] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity of Dimethylquinoline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) | [4] |

| 2-phenylquinolin-4-amine (7a) | HT-29 (Colon) | 8.12 | [4] |

| Quinoline 13 | HeLa (Cervical) | 8.3 | [3] |

| Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | [3] |

| Quinoline 12 | PC3 (Prostate) | 31.37 | [3] |

| Quinoline 11 | PC3 (Prostate) | 34.34 | [3] |

| Compound 91b1 | A549 (Lung) | 15.38 µg/mL | [5] |

| Compound 91b1 | AGS (Gastric) | 4.28 µg/mL | [5] |

| Compound 91b1 | KYSE150 (Esophageal) | 4.17 µg/mL | [5] |

| Compound 91b1 | KYSE450 (Esophageal) | 1.83 µg/mL | [5] |

| Ethyl carboxylate derivative (10d) | A549 (Lung) | 43.1 | [6] |

| o-hydroxy phenyl piperazine derivative (10g) | A549 (Lung) | 43.1 | [6] |

| Ethyl carboxylate derivative (10d) | MCF-7 (Breast) | 59.1 | [6] |

| o-hydroxy phenyl piperazine derivative (10g) | MCF-7 (Breast) | 59.1 | [6] |

Experimental Protocols: Anticancer Activity Evaluation

In Vitro Cytotoxicity Assessment using MTT Assay [7][8][9]

-

Cell Culture: Plate cancer cells (e.g., A549, MCF-7, HeLa) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate overnight to allow for cell adherence.

-

Compound Treatment: Treat the cells with various concentrations of the dimethylquinoline compound (e.g., 0, 10, 30, 50, and 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the compound concentration.

Cell Apoptosis Analysis via Annexin V-FITC/PI Dual Staining [4][10]

-

Cell Seeding and Treatment: Seed cells in a six-well plate and treat with the desired concentrations of the dimethylquinoline derivative.

-

Cell Harvesting: Harvest the cells, including both adherent and floating cells, through trypsinization.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the apoptotic cell population.

Signaling Pathways in Anticancer Activity

A key mechanism through which some quinoline derivatives exert their anticancer effects is by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12][13] NF-κB is a transcription factor that plays a critical role in inflammation, cell survival, and proliferation, and its dysregulation is linked to various cancers.

Caption: Inhibition of the NF-κB signaling pathway by dimethylquinoline compounds.

Antimicrobial Activity

Dimethylquinoline derivatives have shown promise as potent antibacterial agents, particularly against Gram-positive bacteria.[14][15]

Quantitative Data: Antimicrobial Activity of Dimethylquinoline Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 9 | Staphylococcus aureus | 0.12 | [16] |

| Compound 9 | Streptococcus pyogenes | 8 | [16] |

| Compound 9 | Salmonella typhi | 0.12 | [16] |

| Compound 9 | Escherichia coli | 0.12 | [16] |

| Compound 10 | Staphylococcus aureus | 0.24 | [16] |

| Compound 10 | Streptococcus pyogenes | 32 | [16] |

| Compound 10 | Salmonella typhi | 0.12 | [16] |

| Compound 10 | Escherichia coli | 0.12 | [16] |

| Compound 15 | Staphylococcus aureus | 0.8 µM | [16] |

| Compound 15 | Bacillus cereus | 0.8 µM | [16] |

| Compound 37 | Drug-resistant M. tuberculosis | 0.08 - 0.31 | [16] |

| Compound 38 | Drug-resistant M. tuberculosis | 0.16 - 0.31 | [16] |

Experimental Protocols: Antimicrobial Activity Evaluation

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [15]

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the dimethylquinoline compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory and Neuroprotective Effects

Certain dimethylquinoline derivatives exhibit anti-inflammatory and neuroprotective properties, primarily through their antioxidant capabilities and modulation of inflammatory pathways.[1]

Experimental Protocols: Neuroprotection Evaluation

In Vivo Model of Cerebral Ischemia/Reperfusion (CIR) in Rats [1]

-

Animal Model: Induce CIR in rats through bilateral common carotid artery occlusion followed by reperfusion.

-

Drug Administration: Administer the dimethylquinoline derivative (e.g., 50 mg/kg) for a specified period.

-

Behavioral Assessment: Evaluate motor coordination using standardized behavioral tests.

-

Histopathological and Biochemical Analysis: Assess neuronal damage through histological staining and measure markers of oxidative stress and inflammation using ELISA and PCR.

In Vitro Neuroprotection Assay against Excitotoxicity [17]

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in 96-well plates.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the dimethylquinoline compound.

-

Induction of Excitotoxicity: Expose the cells to a neurotoxic agent (e.g., quinolinic acid) in the presence of the test compound.

-

Cell Viability Assessment: Measure cell viability using assays like MTT or LDH release to determine the neuroprotective effect.

Signaling Pathways in Neuroprotection

Caption: Experimental workflow for evaluating the neuroprotective effects of dimethylquinoline compounds.

Applications in Materials Science and Chemical Biology

Beyond their therapeutic potential, dimethylquinoline compounds are valuable in materials science and as tools for chemical biology research, primarily due to their fluorescent properties.

Fluorescent Probes

The rigid, planar structure of the quinoline ring system often imparts fluorescent properties to its derivatives. Dimethylquinolines can be functionalized to create fluorescent probes for various applications, including live-cell imaging and sensing.[18][19] The photophysical properties, such as quantum yield and Stokes shift, can be tuned by modifying the substituents on the quinoline core.[20][21][22][23][24]

Quantitative Data: Fluorescent Properties of Dimethylquinoline Derivatives

| Derivative Class | Solvent | Quantum Yield (ΦF) | Reference |

| N-methyl-1,2-dihydroquinoline-3-carboxylates | THF | 0.5 - 0.9 | [20] |

| DMA derivatives (6a,b) | - | 15.1% and 12.2% | [21] |

| SP derivatives (6d,e) | - | 0.5% and 0.7% | [21] |

| 1-(isoquinolin-3-yl)azetidin-2-one (3a) | 0.1 M H₂SO₄ | 0.963 | [22] |

| 1-(isoquinolin-3-yl)imidazolidin-2-one (3e) | 0.1 M H₂SO₄ | - | [22] |

| N-methyl analog 5 | 0.1 M H₂SO₄ | 0.479 | [22] |

Experimental Protocols: Synthesis of Fluorescent Probes

General Procedure for Suzuki Coupling to Synthesize 3,6-Disubstituted Isoquinoline Probes [24][25]

-

Reaction Setup: In a reaction vessel, combine 3,6-dichloroisoquinoline, the desired boronic acid derivative (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Degassing: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) multiple times.

-

Solvent Addition and Reaction: Add a degassed solvent system (e.g., 1,4-dioxane/water). Heat the mixture to 80-100°C and stir for 12-24 hours.

-

Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent, wash with water and brine, and purify the crude product using column chromatography.

Logical Relationship for Fluorescent Probe Design

Caption: Logical relationship of components in designing a dimethylquinoline-based fluorescent probe.

Physicochemical Properties of Representative Dimethylquinolines

2,4-Dimethylquinoline [26][27][28][29]

-

Appearance: Colorless to light yellow liquid

-

Molecular Formula: C₁₁H₁₁N

-

Molar Mass: 157.21 g/mol

-

Boiling Point: 264-265°C

-

Density: 1.061 g/mL at 25°C

-

Solubility: Very slightly soluble in water; soluble in alcohol and ether.

2,6-Dimethylquinoline [30]

-

Appearance: Light brown crystalline powder

-

Molecular Formula: C₁₁H₁₁N

-

Molar Mass: 157.21 g/mol

2,8-Dimethylquinoline [31]

-

Molecular Formula: C₁₁H₁₁N

-

Molar Mass: 157.21 g/mol

Conclusion

Dimethylquinoline compounds represent a rich and versatile class of molecules with significant potential across multiple scientific disciplines. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents warrants further investigation and development. The tunability of their fluorescent properties also positions them as valuable tools for advancing biological imaging and sensing technologies. The synthetic accessibility of the quinoline scaffold, coupled with the ability to strategically introduce methyl and other functional groups, provides a robust platform for the design and discovery of novel compounds with tailored properties. This technical guide serves as a foundational resource to stimulate and support continued research into the promising applications of dimethylquinoline derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pharmacia.pensoft.net [pharmacia.pensoft.net]

- 7. ijbs.com [ijbs.com]

- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and fluorescence properties of N-methyl-1,2-dihyroquinoline-3-carboxylate derivatives: light-emitting compounds in organic solvent, in neat form, and in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. iris.unito.it [iris.unito.it]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. chembk.com [chembk.com]

- 27. Showing Compound 2,4-Dimethylquinoline (FDB004387) - FooDB [foodb.ca]

- 28. 2,4-Dimethylquinoline | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. Quinoline, 2,4-dimethyl- [webbook.nist.gov]

- 30. 2,6-Dimethylquinoline | C11H11N | CID 13414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. 2,8-Dimethylquinoline | C11H11N | CID 15101 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 2-Chloroquinolines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 2-chloroquinolines. This class of reaction is a cornerstone in modern organic synthesis, particularly valuable in medicinal chemistry for the synthesis of 2-arylquinolines, which are prevalent motifs in pharmacologically active compounds.[1][2][3][4] Due to the relatively strong C-Cl bond, 2-chloroquinolines are less reactive than their bromo or iodo counterparts, often necessitating carefully optimized catalytic systems to achieve high yields.[5][6][7][8]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or its ester) and an organic halide.[1][9][10][11][12] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the 2-chloroquinoline, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to yield the 2-arylquinoline product and regenerate the palladium(0) catalyst.[1][8][9][11][12]

Key Reaction Parameters and Optimization

Achieving high yields and minimizing side reactions in the Suzuki coupling of 2-chloroquinolines depends on the careful selection of several parameters:

-

Palladium Catalyst and Ligand: For less reactive aryl chlorides like 2-chloroquinolines, highly active catalyst systems are generally required.[5][6][7] This often involves a palladium source such as Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos, PCy₃).[2][6][7][13] Pre-formed catalysts like Pd(dppf)Cl₂ can also be effective.[6]

-

Base: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[6][8][13] For challenging couplings with 2-chloroquinolines, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over weaker bases like sodium carbonate.[6][7]

-